molecular formula C12H17BrFN B8164369 2-(4-Bromo-3-fluorophenyl)-N,N-diethylethanamine

2-(4-Bromo-3-fluorophenyl)-N,N-diethylethanamine

Cat. No.: B8164369
M. Wt: 274.17 g/mol
InChI Key: SCPMJBXIYYWWGA-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenyl)-N,N-diethylethanamine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a diethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenyl)-N,N-diethylethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-fluoroaniline and diethylamine.

    Reaction: The 4-bromo-3-fluoroaniline is reacted with diethylamine in the presence of a suitable catalyst, such as palladium on carbon, under an inert atmosphere.

    Conditions: The reaction is carried out at elevated temperatures, typically around 100-150°C, and under high pressure to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenyl)-N,N-diethylethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Catalysts like palladium on carbon or platinum oxide are used for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted phenylamines, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)-N,N-diethylethanamine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of phenylamines with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-N,N-diethylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The diethylaminoethyl side chain may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorophenylacetic acid
  • 2-(4-Bromo-3-fluorophenyl)propanenitrile
  • (4-Bromo-3-fluorophenyl)carbamic acid benzyl ester

Uniqueness

2-(4-Bromo-3-fluorophenyl)-N,N-diethylethanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the diethylaminoethyl side chain. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(4-bromo-3-fluorophenyl)-N,N-diethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrFN/c1-3-15(4-2)8-7-10-5-6-11(13)12(14)9-10/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPMJBXIYYWWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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